Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-
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Overview
Description
Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group substituted with acetyloxy and amino groups, along with two nitro groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- typically involves nitration of phenol followed by acetylation and amination. The nitration process introduces nitro groups at the 2 and 6 positions of the phenol ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step involves reacting the nitrated phenol with acetic anhydride in the presence of a catalyst such as pyridine. Finally, the amino group is introduced through a reaction with an appropriate amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and halogenated phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The presence of nitro groups enhances its reactivity, making it a potent compound in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-amino-2,6-dinitro-: Similar structure but lacks the acetyloxy group.
Phenol, 4-nitro-2,6-dinitro-: Contains an additional nitro group instead of the acetyloxy group.
Phenol, 4-acetylamino-2,6-dinitro-: Similar but with an acetylamino group instead of acetyloxy.
Uniqueness
Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- is unique due to the presence of both acetyloxy and amino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
647021-95-2 |
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Molecular Formula |
C8H7N3O7 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
(4-hydroxy-3,5-dinitroanilino) acetate |
InChI |
InChI=1S/C8H7N3O7/c1-4(12)18-9-5-2-6(10(14)15)8(13)7(3-5)11(16)17/h2-3,9,13H,1H3 |
InChI Key |
GNRJOQOGPYGECD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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